molecular formula C14H20ClN3O2 B13442065 Zilpaterol-13C3 Hydrochloride

Zilpaterol-13C3 Hydrochloride

Cat. No.: B13442065
M. Wt: 300.76 g/mol
InChI Key: GIEFXLLRTJNFGT-JHASHKGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zilpaterol-13C3 Hydrochloride: is a synthetic compound used primarily in veterinary medicine. It is a labeled version of zilpaterol hydrochloride, where three carbon atoms are replaced with carbon-13 isotopes. This compound is a β2-adrenergic agonist, which means it binds to β2-adrenergic receptors and mimics the action of adrenaline and noradrenaline. It is commonly used to promote growth and increase muscle mass in livestock, particularly cattle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zilpaterol-13C3 Hydrochloride involves multiple steps, starting from the appropriate labeled precursors. The key steps include:

    Formation of the Imidazoline Ring: This involves the cyclization of a suitable precursor with an amine to form the imidazoline ring.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Zilpaterol-13C3 Hydrochloride can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the imidazoline ring.

    Substitution: Substitution reactions can occur at the aromatic ring or the isopropyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: Zilpaterol-13C3 Hydrochloride is used as a standard in analytical chemistry for the quantification and detection of zilpaterol in biological samples.

Biology: In biological research, it is used to study the effects of β2-adrenergic agonists on muscle growth and metabolism.

Industry: In the livestock industry, it is used to improve feed efficiency and increase muscle mass in cattle, leading to higher meat yields .

Mechanism of Action

Zilpaterol-13C3 Hydrochloride exerts its effects by binding to β2-adrenergic receptors on muscle and adipose tissue. This binding activates adenylate cyclase, increasing cyclic AMP levels, which in turn activates protein kinase A. This cascade leads to increased protein synthesis and muscle growth, as well as enhanced lipolysis in adipose tissue .

Comparison with Similar Compounds

    Clenbuterol Hydrochloride: Another β2-adrenergic agonist used for similar purposes.

    Ractopamine Hydrochloride: Used to promote leanness in livestock.

    Salbutamol: Primarily used as a bronchodilator but has similar β2-adrenergic agonist properties.

Uniqueness: Zilpaterol-13C3 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful in research settings for tracing and quantification purposes .

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

300.76 g/mol

IUPAC Name

(9R,10R)-9-hydroxy-10-((1,2,3-13C3)propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m1./s1/i1+1,2+1,8+1;

InChI Key

GIEFXLLRTJNFGT-JHASHKGTSA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O.Cl

Canonical SMILES

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl

Origin of Product

United States

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